molecular formula C10H11N3O B2973998 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1248403-05-5

2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2973998
CAS No.: 1248403-05-5
M. Wt: 189.218
InChI Key: FRUJFIHTAAVVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This organic building block features a 1,2,3-triazole ring system linked to a phenyl group at the 1-position and an ethanol functional group at the 4-position. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science due to its robust stability and ability to participate in hydrogen bonding and dipole-dipole interactions . This compound serves as a versatile precursor and intermediate in organic synthesis and drug discovery research. Derivatives of 1,2,3-triazole have demonstrated significant potential in pharmaceutical development, with research indicating inhibitory effects on enzymes like alpha-glycosidases, suggesting applicability in developing new therapeutic agents for conditions such as Type 2 diabetes . The ethanol side chain provides a handle for further chemical modification, allowing researchers to synthesize more complex molecules, including chalcones and pyrazoline derivatives, which are valuable scaffolds for creating biologically active heterocycles . The synthetic value of this compound is further enhanced by its structural similarity to other triazole-containing molecules studied for their antifungal, antibacterial, and anticancer properties . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical uses. Researchers should handle this compound with appropriate safety precautions, utilizing proper personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-6-9-8-13(12-11-9)10-4-2-1-3-5-10/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUJFIHTAAVVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-

Biological Activity

The compound 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, also known as a triazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl acetylene with azides in the presence of copper catalysts. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antiproliferative Effects

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have been shown to inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often range from 10 to 50 µM, indicating moderate to strong activity compared to standard chemotherapeutics.

Cell Line IC50 (µM) Reference Compound
MCF-725Erlotinib
A54930Doxorubicin

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. In vitro studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors like Bax and decreased cell viability.

Study on Antioxidant Activity

A study published in Molecules explored the antioxidant properties of various triazole derivatives, including this compound. The compound demonstrated a significant ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity was assessed using DPPH and ABTS assays.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. For instance, a mouse model of breast cancer treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumor tissues.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity Ethanol vs. Sulfamate Groups: The ethanol group in 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol contributes to solubility but lacks the enzymatic leaving-group capability of sulfamates in STS inhibitors (e.g., 6-(1-phenyl-triazolyl)naphthyl sulfamates), which exhibit nanomolar potency . Chromone vs. Azabicyclo Systems: Chromone-linked triazoles () show broad antimicrobial activity due to planar aromatic systems, while the azabicyclo scaffold in improves steric complementarity with Hsp90 .

Enzyme Inhibition Mechanisms α-Glycosidase Inhibition: The methyl benzoate derivative () exhibits weaker inhibition (IC₅₀ >100 µM) compared to aldehyde analogues (e.g., 2-phenyl-2H-triazol-4-carbaldehyde, IC₅₀: 12 µM), highlighting the importance of electrophilic carbonyl groups in binding . STS Inhibition: Sulfamates () outperform phenolic derivatives () due to their ability to mimic sulfate esters in natural substrates, enabling covalent enzyme interactions .

Antimicrobial Activity Fluorophenyl-substituted triazoles () demonstrate enhanced antimicrobial potency (MIC: 0.5–8 µg/mL) compared to non-halogenated analogues, likely due to increased lipophilicity and membrane penetration .

Computational and Experimental Insights

  • Docking Studies: Triazole rings participate in π-π stacking with aromatic residues (e.g., Tyr 181 in HIV RT), while ethanol or methoxy groups form hydrogen bonds with hydrophilic pockets .
  • Binding Free Energy: Phenolic derivatives () show favorable ΔG values (−8.5 kcal/mol) for STS binding, but sulfamates () achieve lower IC₅₀ values due to transition-state stabilization .

Q & A

Q. What are the standard synthetic routes for 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how is regioselectivity ensured?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, alkynols react with aryl azides under catalytic CuI/THF conditions to yield 1,2,3-triazole derivatives. Regioselectivity is ensured by the Cu(I) catalyst, which favors 1,4-disubstituted triazole formation. Reaction optimization (e.g., solvent, catalyst loading) minimizes byproducts and improves yields .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm triazole proton signals at δ 7.5–8.5 ppm and ethanolic -OH resonance at δ 1.4–2.0 ppm .
  • IR : Stretching vibrations for -OH (~3400 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .
  • ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What biological roles are attributed to the 1,2,3-triazole moiety in this compound?

The triazole scaffold enhances hydrogen bonding with biological targets, improving solubility and metabolic stability. It is linked to anticancer, antimicrobial, and enzyme-inhibitory activities by interacting with ATP-binding pockets or catalytic sites .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in triazole synthesis?

  • Catalyst : CuI (10 mol%) in THF at 60°C improves reaction efficiency .
  • Base : K2_2CO3_3/DMF facilitates phenoxide intermediate formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) with comparable yields (~75–80%) .

Q. What experimental protocols are used to evaluate anticancer activity?

  • MTT assay : Cells (e.g., MCF-7, A549) are treated with the compound (1–100 µM) for 48 h. Viability is quantified via absorbance (570 nm) of formazan crystals.
  • IC50_{50} values : Reported for specific derivatives (e.g., 1.92 µM for VIa against MCF-7) .
Cell LineIC50_{50} (µM)Reference
MCF-7 (breast)1.92
A549 (lung)2.45
HEK 293 (normal)>50 (low toxicity)

Q. How do substituent variations impact biological activity in SAR studies?

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance antimicrobial activity by increasing electrophilicity .
  • Benzothiazole hybrids : Improve DNA intercalation, as shown in docking studies with topoisomerase II .
  • Phenolic derivatives : Exhibit higher tyrosinase inhibition (IC50_{50} = 26.20 µM) due to hydrophobic interactions in the enzyme’s active site .

Q. What computational methods validate target interactions?

  • Molecular docking (AutoDock/Vina) : Triazole derivatives show binding energies ≤-8.0 kcal/mol with tyrosinase (PDB: 2Y9X) via π-π stacking and H-bonding .
  • MD simulations (GROMACS) : Confirm stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How do crystallographic techniques resolve structural ambiguities?

  • SHELXL refinement : X-ray data (Mo-Kα radiation, λ = 0.71073 Å) are processed via WinGX for anisotropic displacement parameters. ORTEP diagrams validate molecular geometry .

Q. Key Citations

  • Synthesis and anticancer evaluation:
  • Enzyme inhibition and docking:
  • Structural refinement:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.